molecular formula C21H19N5OS B2923518 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034510-02-4

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2923518
CAS No.: 2034510-02-4
M. Wt: 389.48
InChI Key: VOHSXZYSIXGCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a synthetic chemical compound designed for research applications. Its structure incorporates two privileged pharmacophores in modern discovery chemistry: the N-pyridylpyrazole moiety and the thiazole carboxamide group. This specific architectural combination suggests potential for multi-target activity and makes it a candidate for investigation in several scientific fields. In agrochemical research, the N-pyridylpyrazole scaffold is a known active structure in commercial insecticides such as chlorantraniliprole, which act on insect ryanodine receptors (RyRs) . The thiazole ring is also a common feature in many pesticides and fungicides . Consequently, this compound may be of interest for developing novel pest control agents, particularly against lepidopteran species . In pharmaceutical research, analogous compounds featuring pyrazolyl-thiazole hybrids have demonstrated significant biological activities. Recent studies on similar derivatives have shown promising anticancer properties , including potent inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), and dual inhibitory activity against key tyrosine kinase receptors, EGFR and HER-2 . Additional research on related structures has also indicated potential antifungal activity against various phytopathogenic fungi . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action, potency, and selectivity in their respective biological systems.

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-15-12-18(17-8-5-9-22-13-17)25-26(15)11-10-23-20(27)19-14-28-21(24-19)16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHSXZYSIXGCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound, drawing on diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H20N4O2S
  • Molecular Weight : 368.5 g/mol
  • CAS Number : 2035004-49-8

The compound features a thiazole ring, a pyrazole moiety, and a phenyl group, which are critical for its biological activities.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. The specific compound under review has shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer effects.

CompoundCell LineIC50 (µg/mL)
1A-4311.98 ± 1.22
2Jurkat< Doxorubicin

The presence of electron-donating groups like methyl at specific positions enhances the cytotoxicity of thiazole derivatives .

Anti-inflammatory Activity

Thiazole-based compounds have also been evaluated for their anti-inflammatory properties. The compound's structural features allow it to act as a selective COX-2 inhibitor, which is crucial in managing inflammatory diseases.

In a study comparing various derivatives, the thiazole carboxamide exhibited significant inhibition percentages that surpassed those of standard drugs like celecoxib:

CompoundInhibition Percentage (%)
Thiazole Derivative71%
Celecoxib22%

This suggests that modifications to the thiazole scaffold can enhance anti-inflammatory efficacy .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of thiazole derivatives. Compounds similar to this compound have been evaluated for their ability to protect against seizure activity in animal models. The SAR analysis indicated that specific substitutions on the thiazole ring are essential for enhancing anticonvulsant properties .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of thiazole derivatives showed that those with a phenyl group at the 2-position exhibited higher activity against breast cancer cell lines compared to their non-substituted counterparts.
  • COX Inhibition : In another investigation, new thiazole carboxamide derivatives were synthesized and tested for COX inhibition. The results indicated that certain structural modifications led to significant reductions in COX enzyme activity, highlighting the potential of these compounds as anti-inflammatory agents .

Comparison with Similar Compounds

Pyrazole-Thiazole/Thiadiazole Hybrids

  • Target Compound : Combines pyrazole, thiazole, and pyridine rings with a carboxamide linker.
  • N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (): Replaces pyridin-3-yl with thiophen-3-yl and introduces cyclopropyl and trimethylpyrazole groups. Molecular weight (369.5 g/mol) and formula (C₁₉H₂₃N₅OS) reflect reduced polarity compared to the target compound due to thiophene and cyclopropyl substituents .
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (): Features a thiadiazole ring instead of thiazole, with an ethylthio substituent. The molecular formula (C₁₀H₁₂N₆O₂S₂) and methoxy group suggest distinct electronic properties compared to the target’s phenyl-thiazole system .

Pyrazole-Isoxazole Hybrids

  • N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (): Replaces thiazole with isoxazole and introduces a triazine-pyrrolidine scaffold. The molecular weight (380.4 g/mol) and polar triazine group may enhance solubility relative to the target compound .

Carbothioamide vs. Carboxamide Derivatives

  • 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Uses a carbothioamide group instead of carboxamide, which may alter hydrogen-bonding capacity and metabolic stability .

Molecular and Physicochemical Properties

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Not Provided Not Provided Pyridin-3-yl, phenyl-thiazole
C₁₉H₂₃N₅OS 369.5 Thiophen-3-yl, cyclopropyl
C₁₀H₁₂N₆O₂S₂ Not Provided Thiadiazole, ethylthio
C₁₉H₂₀N₆O₃ 380.4 Isoxazole, triazine-pyrrolidine

Key Observations :

  • Thiophene () and pyridine (target) substituents differ in aromaticity and polarity, influencing solubility and target binding.
  • Ethyl linkers (target, ) vs. methyl or direct bonds () modulate conformational flexibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole-thiazole hybrids are often prepared by reacting 5-methyl-3-(pyridin-3-yl)-1H-pyrazole-1-ethylamine with 2-phenylthiazole-4-carbonyl chloride in DMF under basic conditions (e.g., K₂CO₃ at room temperature) . Standardization requires monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.1:1 molar ratio of electrophile to nucleophile) to minimize side products. Post-synthesis purification involves column chromatography with ethyl acetate/hexane gradients.
Key Reaction Parameters Values
SolventDMF, CH₃CN, or THF
BaseK₂CO₃, NaH, or Et₃N
TemperatureRT to 80°C
Reaction Time6–24 hours

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.2–7.8 ppm) .
  • LC-MS : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.5 Da) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
  • IR Spectroscopy : Detect carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and pyrazole ring vibrations (C=N at ~1550 cm⁻¹) .

Q. What are the common intermediates or precursors in synthesizing this compound, and how are they characterized?

  • Methodological Answer : Key intermediates include:

  • 5-Methyl-3-(pyridin-3-yl)-1H-pyrazole-1-ethylamine : Synthesized via Claisen-Schmidt condensation followed by hydrazine cyclization. Characterized by 1H NMR (pyrazole CH₃ at δ 2.3 ppm) and LC-MS .
  • 2-Phenylthiazole-4-carbonyl chloride : Prepared by treating 2-phenylthiazole-4-carboxylic acid with SOCl₂. Confirmed via IR (C=O at 1770 cm⁻¹) and reaction with methanol to form methyl ester .

Advanced Research Questions

Q. How can molecular docking and computational tools predict the biological activity of this compound and its analogs?

  • Methodological Answer :

  • Step 1 : Use the PASS program to predict probable biological targets (e.g., kinase inhibition, receptor antagonism) based on structural descriptors .

  • Step 2 : Perform molecular docking (AutoDock Vina or Schrödinger) against target proteins (e.g., EGFR, COX-2). Focus on binding affinity (ΔG ≤ -7.0 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., pyridinyl N with Asp831 in EGFR) .

  • Step 3 : Validate predictions via in vitro assays (e.g., IC₅₀ determination in enzyme inhibition assays) .

    Docking Results (Example) Values
    Target ProteinEGFR (PDB: 1M17)
    Binding Affinity (ΔG)-8.2 kcal/mol
    Key InteractionsPyridinyl N–Asp831, Thiazole S–Met793

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Scenario : A compound predicted to inhibit COX-2 via docking shows no activity in vitro.
  • Resolution :

Re-examine docking parameters (e.g., solvation effects, protein flexibility) .

Test for off-target effects via broad-panel screening (e.g., NIH Clinical Collection library).

Evaluate physicochemical properties (logP, solubility) affecting cellular uptake .

Modify substituents (e.g., replace methyl with CF₃ to enhance binding) and re-test .

Q. What strategies are effective for designing derivatives with improved metabolic stability while retaining bioactivity?

  • Methodological Answer :

  • Strategy 1 : Introduce electron-withdrawing groups (e.g., CF₃, NO₂) on the phenyl ring to reduce oxidative metabolism .

  • Strategy 2 : Replace labile ester groups with amides (e.g., 2-phenylthiazole-4-carboxamide instead of carboxylate) .

  • Strategy 3 : Use deuterium isotope effects (e.g., deuterate methyl groups on pyrazole) to slow CYP450-mediated degradation .

    Derivative Optimization Impact
    CF₃ substitution↑ Lipophilicity, ↓ CYP3A4 metabolism
    Deuterated methyl group↑ Half-life (t₁/₂ by 2–3x)

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for this compound?

  • Methodological Answer :

  • Factor 1 : Solvent purity (DMF with <0.1% water improves yield by 15–20%) .
  • Factor 2 : Reaction scale (microwave-assisted synthesis at 10 mmol scale may yield 75% vs. 50% in conventional 1 mmol batches) .
  • Factor 3 : Workup protocol (quenching with ice-water vs. slow addition reduces side-product formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.